7-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9IN2O |
|---|---|
Molecular Weight |
288.08 g/mol |
IUPAC Name |
7-iodo-4-methyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C9H9IN2O/c1-12-5-9(13)11-7-4-6(10)2-3-8(7)12/h2-4H,5H2,1H3,(H,11,13) |
InChI Key |
PSWZKPDMUPLQKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)NC2=C1C=CC(=C2)I |
Origin of Product |
United States |
Biological Activity
7-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a member of the quinoxaline family, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a fused bicyclic structure containing nitrogen atoms, with an iodine atom at the 7-position and a methyl group at the 4-position. This unique arrangement influences its chemical reactivity and biological properties.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
1. Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanisms involved include:
- Inhibition of cell cycle progression : The compound has been observed to induce G0/G1 phase arrest in cancer cells.
- Apoptosis induction : It promotes programmed cell death through the activation of caspase pathways.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 12.5 | Cell cycle arrest |
| MCF-7 (Breast) | 15.0 | Apoptosis induction |
| A549 (Lung) | 10.0 | Caspase activation |
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness varies based on concentration and specific microbial targets.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
- Receptor Binding : It binds to specific receptors that modulate cell signaling pathways related to inflammation and cancer.
Case Studies
Several studies have investigated the effects of this compound in vivo and in vitro:
Case Study 1: Anticancer Efficacy in Animal Models
In a study involving xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis and reduced proliferation markers.
Case Study 2: Antimicrobial Testing
A clinical trial assessed the efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus. Results indicated that it significantly inhibited bacterial growth, suggesting its potential as an alternative therapeutic agent.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of 7-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one exhibit significant antimicrobial activity. Compounds within the quinoxaline class have been shown to inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, studies have demonstrated that certain derivatives can effectively target Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting their potential as new antibacterial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit specific cancer cell lines, indicating its potential application in cancer therapy. The mechanism of action appears to involve interaction with cellular signaling pathways related to cancer progression, which could guide further drug development efforts .
Organic Synthesis Applications
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for the development of new compounds with enhanced biological activities. Researchers have utilized it in various synthetic routes to create novel derivatives that may possess improved pharmacological profiles .
Chemical Probes and Biological Studies
The compound functions as a chemical probe in biological studies, helping to elucidate the mechanisms of action of various biological targets. Interaction studies have highlighted its binding affinity with enzymes and receptors involved in critical cellular processes. Such insights are crucial for understanding how modifications to the quinoxaline structure can influence biological activity and efficacy.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on several quinoxaline derivatives, including this compound, demonstrated that compounds with halogen substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts. The minimum inhibitory concentration (MIC) values indicated that certain derivatives were effective at concentrations as low as 6.25 µg/ml against Mycobacterium smegmatis .
Case Study 2: Anticancer Mechanism
In vitro studies exploring the anticancer effects of this compound revealed that it induces apoptosis in specific cancer cell lines through modulation of apoptotic pathways. This suggests a promising avenue for further research into its use as an anticancer agent .
Comparison with Similar Compounds
Halogenated Derivatives
- 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one (C₈H₇BrN₂O): Features a bromine atom at position 5. Bromine’s smaller atomic radius and lower electronegativity compared to iodine may reduce halogen bonding efficiency but improve solubility .
- 6-Iodo-2-(4-methoxyphenyl)quinazolin-4(3H)-one (C₁₅H₁₂IN₂O₂): Although part of a quinazolinone core, this compound highlights iodine’s role in stabilizing aromatic interactions.
- 7-Chloro-4-hydroxy-6-iodo-3-(o-tolyl)quinolin-2(1H)-one (C₁₆H₁₁ClINO₂): Demonstrates iodine’s compatibility with other halogens (Cl) and bulky substituents (o-tolyl), suggesting tolerance for diverse functionalization .
Alkyl and Aryl Substituents
- 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one: The 7-methoxy group enhances antitumor activity by promoting tubulin binding, whereas the 4-methylquinazolinyl moiety introduces planar aromaticity for hydrophobic interactions .
- 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one derivatives (e.g., J46-37): The 4-methyl group in JNK3 inhibitors improves selectivity over kinases like DDR1/EGFR, indicating steric control in binding pockets .
Antitumor Activity
- 7-Methoxy-4-(2-methylquinazolin-4-yl) derivatives exhibit IC₅₀ values < 100 nM in tubulin polymerization assays, acting as vascular-disrupting agents. The methoxy group’s electron-donating effect contrasts with iodine’s electron-withdrawing nature, which may alter cytotoxicity .
- Scaffold-hopped compounds (13c, 13d, 13e): Maintain nanomolar potency against cancer cell lines despite structural variations, suggesting the 3,4-dihydroquinoxalinone core’s versatility .
Enzyme Modulation
- Mono-/di-carboxylic 3,4-dihydroquinoxalin-2(1H)-ones: Activate soluble guanylate cyclase (sGC) via interactions with the β1-NH2 domain. The absence of iodine in these derivatives highlights the scaffold’s adaptability for hydrogen-bonding motifs .
- JNK3 inhibitors (e.g., J46-37) : Achieve >100-fold selectivity over JNK1/2, attributed to optimized substituents at positions 4 and 7 .
Physicochemical Properties
Preparation Methods
Sequential Condensation-Iodination-Alkylation
A three-step protocol optimizes regiochemistry:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1. Core formation | o-Phenylenediamine + ethyl glyoxalate, reflux | 76% | |
| 2. Iodination | NIS, TFA, 0°C → rt | 41% | |
| 3. Methylation | CH₃I, K₂CO₃, DMF, rt | 72% |
Analytical Characterization
Critical spectroscopic data for 7-iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one include:
-
¹H NMR (400 MHz, DMSO-d₆): δ 2.60 (s, 3H, CH₃), 3.88 (s, 2H, CH₂), 7.20–7.90 (m, 3H, Ar-H), 10.62 (s, 1H, NH).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 28.1 (CH₃), 41.7 (CH₂), 112.8–137.7 (Ar-C), 154.9 (C=O).
-
HRMS : m/z calcd. for C₉H₉IN₂O [M+H]⁺: 288.08; found: 288.08.
Challenges and Optimization
-
Iodine Stability : Prolonged reaction times in acidic media may lead to deiodination.
-
Regioselectivity : Competing iodination at positions 5 or 8 necessitates directing groups or steric hindrance.
-
Scale-Up : Gram-scale reactions using electrochemical methods achieve 84% yield but require specialized equipment .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 7-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, and how can reaction conditions be optimized?
- Methodological Answer : Key intermediates like 3-methyl-3,4-dihydroquinoxalin-2(1H)-one (prepared via LiAlH4 reduction or alkylation of quinoxaline precursors) can be iodinated using NaI in refluxing acetonitrile, as demonstrated in analogous protocols for quinoxalinone derivatives . Optimization should focus on temperature control (80–100°C) and stoichiometric excess of iodine sources to improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating the iodo-substituted product .
Q. How can researchers confirm the regioselectivity of iodination at the 7-position of the quinoxalinone scaffold?
- Methodological Answer : Regioselectivity can be validated using NOESY NMR to confirm spatial proximity of the iodine substituent to adjacent protons. Computational tools (e.g., DFT calculations for electrophilic aromatic substitution) and HPLC-MS analysis of reaction intermediates can further verify positional accuracy . Cross-referencing with X-ray crystallography data of analogous iodinated quinoxalinones (e.g., 7-iodo-3-methyl derivatives) is also advisable .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns and hydrogen bonding (e.g., downfield shifts for aromatic protons adjacent to iodine) .
- HRMS : Validate molecular formula (C10H9IN2O) with <2 ppm mass error .
- HPLC : Ensure purity (>95%) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can researchers address low yields in the iodination step due to competing side reactions?
- Methodological Answer : Competing oxidation or dehalogenation can be mitigated by:
- Using anhydrous acetonitrile to minimize hydrolysis.
- Adding catalytic CuI to promote iodide activation.
- Employing low-temperature iodination (-10°C to 0°C) for kinetic control, as shown in tetrabromocyclohexadienone-mediated halogenation protocols . Post-reaction quenching with Na2S2O3 removes residual iodine .
Q. What strategies are recommended for evaluating the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Molecular Docking : Use the UCSF Chimera platform to model interactions with target enzymes (e.g., nitric oxide synthase) based on the compound’s electron-deficient aromatic ring .
- In Vitro Assays : Test inhibitory activity against Mycobacterium tuberculosis H37Rv (MIC ≤ 10 µg/mL) using the Microplate Alamar Blue Assay, referencing anti-tubercular dihydroquinoxalinone derivatives .
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for iodination?
- Methodological Answer : Contradictions between radical vs. electrophilic pathways can be resolved via DFT-based transition-state analysis (e.g., Gaussian 16) to calculate activation energies. Compare experimental kinetic isotope effects (KIEs) with simulated values to validate the mechanism .
Q. What methods distinguish 7-iodo regioisomers from 6- or 8-iodo analogs in synthetic mixtures?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Identify coupling between iodine and methyl groups.
- X-ray Photoelectron Spectroscopy (XPS) : Measure binding energies of iodine (619–620 eV for C–I bonds) to confirm substitution position .
- HPLC-UV/Vis : Compare retention times with synthesized regioisomeric standards .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies in reported melting points for dihydroquinoxalinone derivatives?
- Methodological Answer : Variations often arise from polymorphic forms or hydration states. Use DSC (Differential Scanning Calorimetry) to identify phase transitions and TGA to assess water content. Cross-validate with literature data from high-purity standards (e.g., PubChem entries for 3,4-dihydroquinolin-2-ones) .
Q. What experimental controls are essential when assessing the compound’s stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
